molecular formula C16H25NO2 B1295114 N-[4-(octyloxy)phenyl]acetamide CAS No. 55792-63-7

N-[4-(octyloxy)phenyl]acetamide

Cat. No.: B1295114
CAS No.: 55792-63-7
M. Wt: 263.37 g/mol
InChI Key: HMPTWPNTOGSDBF-UHFFFAOYSA-N
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Description

Contextualization within the Field of Organic Acetamide (B32628) Derivatives

Organic acetamide derivatives represent a broad class of compounds characterized by the presence of an acetamide group (-NHCOCH₃) attached to an organic moiety. These derivatives are of great interest due to their wide-ranging biological activities and applications in materials science. nih.govgalaxypub.co Acetanilide (B955), the parent compound of N-[4-(octyloxy)phenyl]acetamide, is a classic example of a simple acetamide derivative that has been extensively studied. nist.govbyjus.com The synthesis of acetanilides typically involves the acetylation of an aniline (B41778) derivative. tiu.edu.iqlibretexts.orgprepchem.com

The introduction of various substituents onto the phenyl ring of the acetamide structure allows for the fine-tuning of its chemical and physical properties. This has led to the development of a vast library of acetamide derivatives with tailored functionalities. For instance, the presence of a hydroxyl group, as seen in N-(4-hydroxyphenyl)acetamide (paracetamol), imparts significant biological activity. openaccessjournals.com

Significance of the Alkoxyphenyl Acetamide Scaffold in Contemporary Chemical Sciences

The alkoxyphenyl acetamide scaffold, which is central to the structure of this compound, is particularly significant in modern chemical sciences. The alkoxy group (in this case, octyloxy) introduces a flexible alkyl chain, which can influence the compound's solubility, crystallinity, and self-assembly properties. This makes alkoxyphenyl acetamides promising candidates for the development of liquid crystals and other advanced materials. sigmaaldrich.comresearchgate.netsigmaaldrich.com

Furthermore, the amide linkage within the scaffold is a key functional group in medicinal chemistry, often contributing to a molecule's ability to interact with biological targets. archivepp.comresearchgate.net The combination of the alkoxy chain and the acetamide group within the same molecule creates a bifunctional platform that can be exploited in the design of novel compounds with specific properties.

Overview of Multifaceted Research Directions for this compound

Research into this compound is proceeding along several exciting avenues. A primary focus is its potential application in materials science, particularly in the field of liquid crystals. The elongated molecular shape and the presence of both rigid (phenyl ring) and flexible (octyloxy chain) segments are conducive to the formation of mesophases. researchgate.netvanderbilt.edu

In the realm of biological and medicinal chemistry, while less explored than other acetamide derivatives, the structural motifs present in this compound suggest potential for biological activity. Acetamide derivatives, in general, have been investigated for a wide array of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. nih.govnih.govresearchgate.netnih.govresearchgate.net The lipophilic octyloxy chain could influence the compound's pharmacokinetic profile.

The synthesis of this compound itself, and its derivatives, is also an active area of research. google.com The development of efficient and scalable synthetic routes is crucial for making these compounds readily available for further investigation and potential application.

Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC16H25NO2
Molecular Weight263.38 g/mol
Melting Point108°C
Boiling Point379-391°C
XLogP4.6
Density1.01g/cm³

This data is compiled from various sources. uni.luepa.govchemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-octoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H25NO2/c1-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14(2)18/h9-12H,3-8,13H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPTWPNTOGSDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069049
Record name Acetamide, N-[4-(octyloxy)phenyl]-
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Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55792-63-7
Record name N-[4-(Octyloxy)phenyl]acetamide
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Record name Acetamide, N-(4-(octyloxy)phenyl)-
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Record name Acetamide, N-[4-(octyloxy)phenyl]-
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Record name Acetamide, N-[4-(octyloxy)phenyl]-
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Record name 4'-(OCTYLOXY)ACETANILIDE
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Synthetic Methodologies and Strategic Protocols for N 4 Octyloxy Phenyl Acetamide

Established Synthetic Pathways to N-[4-(octyloxy)phenyl]acetamide and its Precursors

The most common and practical synthesis of this compound involves a two-step sequence: the etherification of a phenol (B47542) followed by the acylation of an amine.

Williamson Etherification Approaches for Aryl Alkoxylation

The initial step in the synthesis is the formation of the octyloxybenzene moiety, which is accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this specific synthesis, the precursor 4-aminophenol (B1666318) is reacted with an octyl halide (e.g., 1-bromooctane) to form 4-(octyloxy)aniline.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion, generated by deprotonating 4-aminophenol with a suitable base, acts as a nucleophile and attacks the primary carbon of the octyl halide, displacing the halide leaving group. wikipedia.org The choice of base and solvent is critical for the success of this reaction. numberanalytics.comnumberanalytics.com Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to ensure complete deprotonation of the phenol. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. wikipedia.orgnumberanalytics.com

A typical procedure involves dissolving 4-aminophenol in a suitable solvent, adding a base to generate the phenoxide, followed by the addition of 1-bromooctane. The reaction mixture is then heated to facilitate the substitution reaction. wikipedia.org

Acyl Amidation Reactions for Acetamide (B32628) Formation

The second step in the synthesis of this compound is the acylation of the amino group of the previously synthesized 4-(octyloxy)aniline. This transformation is a common and important reaction in organic synthesis. orientjchem.org The N-acetylation is typically achieved by reacting 4-(octyloxy)aniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. orientjchem.orgderpharmachemica.com

When acetic anhydride is used, the reaction can often be performed under neat conditions or in a suitable solvent. frontiersin.orgnih.gov The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate which then collapses to give the acetamide and a molecule of acetic acid as a byproduct. youtube.com The use of a catalyst is not always necessary, but the reaction can be accelerated by the addition of a base like pyridine (B92270) or a catalytic amount of an acid. researchgate.net

Alternatively, acetyl chloride can be employed as the acetylating agent. derpharmachemica.com This reaction is generally faster and more exothermic than with acetic anhydride. Due to the formation of hydrochloric acid as a byproduct, a base such as potassium carbonate or pyridine is required to neutralize the acid and drive the reaction to completion. derpharmachemica.com

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

For the Williamson etherification step , key parameters to consider include:

Base: Stronger bases like NaH or KOtBu generally lead to higher yields compared to weaker bases like NaOH. numberanalytics.com

Solvent: Polar aprotic solvents such as DMF and DMSO are highly effective in promoting the SN2 reaction. numberanalytics.com Acetonitrile is another good option. wikipedia.orgnumberanalytics.com

Temperature: The reaction is typically conducted at elevated temperatures, often between 50 and 100 °C, to ensure a reasonable reaction rate. wikipedia.org Microwave-assisted heating has been shown to significantly reduce reaction times. sacredheart.edu

Alkyl Halide: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. numberanalytics.com 1-Bromooctane is a commonly used and effective reagent.

For the acyl amidation step , optimization involves:

Acylating Agent: Acetic anhydride is a common and effective reagent. orientjchem.org For faster reactions, acetyl chloride can be used, but requires a base to neutralize the HCl byproduct. derpharmachemica.com

Catalyst: While not always necessary, catalysts can improve reaction rates. For acetylation with acetic anhydride, a catalytic amount of acid or a base like pyridine can be beneficial. researchgate.netnih.gov In some cases, catalyst-free conditions have been developed. orientjchem.org

Solvent: The choice of solvent can influence the reaction rate and ease of product isolation. Solvents like ethyl acetate, chloroform, and even water have been used. orientjchem.org

Temperature: Most N-acetylation reactions proceed efficiently at room temperature, although gentle heating can be applied to accelerate the reaction if needed. researchgate.netresearchgate.net

Below is a table summarizing the influence of different bases and solvents on the yield of a typical Williamson ether synthesis.

BaseSolventYield (%)
NaHDMF85
KOtBuDMSO90
NaOHH₂O40
This data is illustrative and based on general findings for Williamson ether synthesis. numberanalytics.com

Comparative Analysis of Convergent vs. Divergent Synthetic Routes for Related Analogs

The synthesis of analogs of this compound can be approached through either a convergent or a divergent strategy.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. researchgate.net In the context of this compound analogs, this would mean synthesizing various substituted 4-aminophenols and various acylating agents separately. These fragments would then be coupled in the final steps to generate a library of analogs. This approach is generally more efficient for creating a diverse set of final products, as it allows for the mixing and matching of different building blocks. crimsonpublishers.com

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated in different ways to produce a range of products. wikipedia.orgnih.gov For example, one could start with N-(4-hydroxyphenyl)acetamide and then perform a series of Williamson etherifications with different alkyl halides to create a library of N-[4-(alkoxy)phenyl]acetamides. This strategy is efficient when the diversity is desired in only one part of the molecule. wikipedia.org

The choice between a convergent and divergent approach depends on the specific goals of the synthesis. For generating a large and structurally diverse library of analogs with variations in both the alkoxy and acetamide portions, a convergent strategy is often superior. If the goal is to explore the effect of varying only the alkyl chain length, a divergent approach starting from a common N-acetylated precursor would be more straightforward.

Considerations for Scalability and Synthetic Efficiency

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For the Williamson etherification , the use of phase-transfer catalysis is common in industrial syntheses to facilitate the reaction between the aqueous and organic phases, improving efficiency and reducing the need for strictly anhydrous conditions. wikipedia.orgnumberanalytics.com High-temperature catalytic methods using weaker alkylating agents are also being explored to make the process more "green" by avoiding the production of large amounts of salt byproducts. acs.orgresearchgate.net

For the N-acetylation step , solvent-free conditions or the use of environmentally benign solvents like water are desirable for large-scale production. orientjchem.orgnih.gov The choice of acetylating agent also has implications for scalability; while acetyl chloride is highly reactive, the management of the corrosive HCl byproduct can be challenging on a large scale. Acetic anhydride, being less corrosive and easier to handle, is often preferred in industrial settings. youtube.com

Advanced Spectroscopic and Structural Characterization Techniques in N 4 Octyloxy Phenyl Acetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-[4-(octyloxy)phenyl]acetamide, offering detailed information about the chemical environment of each atom.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the specific chemical shifts of the hydrogen and carbon atoms within the this compound molecule.

In the ¹H NMR spectrum, the aromatic protons typically appear as doublets in the range of δ 7.30-7.44 ppm, while the proton of the N-H group is observed as a broad singlet around δ 7.80 ppm. The methylene (B1212753) protons of the octyloxy chain adjacent to the oxygen atom (O-CH₂) resonate at approximately δ 3.91 ppm as a triplet. The remaining methylene protons of the octyloxy chain produce a series of multiplets between δ 1.29 and 1.78 ppm. The terminal methyl group of the octyloxy chain and the methyl group of the acetamide (B32628) moiety appear as a triplet around δ 0.90 ppm and a singlet at approximately δ 2.07-2.18 ppm, respectively.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetamide group shows a signal around δ 168.36-168.88 ppm. The aromatic carbons exhibit signals in the range of δ 114.7 to 155.5 ppm. The carbon of the methylene group attached to the ether oxygen (O-CH₂) is found at approximately δ 68.3 ppm. The carbons of the octyloxy chain resonate between δ 22.8 and 31.9 ppm, while the terminal methyl carbon of the octyloxy chain is observed at about δ 14.2 ppm. The methyl carbon of the acetamide group gives a signal around δ 24.48-24.63 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ar-H7.30-7.44 (d)114.7-155.5
N-H~7.80 (br s)-
O-CH₂~3.91 (t)~68.3
(CH₂)₆1.29-1.78 (m)22.8-31.9
CH₃ (octyl)~0.90 (t)~14.2
C=O-168.36-168.88
CH₃ (acetyl)2.07-2.18 (s)24.48-24.63

d: doublet, t: triplet, m: multiplet, br s: broad singlet, s: singlet

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, APT, gCOSY, gHMBC) for Connectivity Analysis

To further confirm the structural assignments and elucidate the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish the coupling between adjacent protons, for instance, confirming the connectivity within the octyloxy chain and the aromatic ring protons.

Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the N-H proton and the carbonyl carbon, as well as between the aromatic protons and the carbons of the phenyl ring and the acetamide group. Attached Proton Test (APT) or similar spectral editing techniques can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. Gradient-enhanced versions of these experiments, such as gCOSY and gHMBC, offer improved spectral resolution and sensitivity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The FT-IR spectrum provides clear evidence for the key structural features of the molecule.

The prominent absorption bands in the FT-IR spectrum include a strong band for the N-H stretching vibration, typically observed in the range of 3300-3400 cm⁻¹. The C=O stretching of the amide group gives rise to a strong absorption band around 1654-1660 cm⁻¹. The aromatic C-H stretching vibrations are seen at approximately 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the octyloxy group appears in the 2850-2950 cm⁻¹ region. The C-O-C stretching of the ether linkage is typically found around 1246 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ range.

Table 2: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
AmideN-H stretch3300-3400
AmideC=O stretch1654-1660
AromaticC-H stretch3000-3100
AliphaticC-H stretch2850-2950
EtherC-O-C stretch~1246
AromaticC=C stretch1500-1600

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy orbitals.

For this compound, the spectrum typically shows a strong absorption maximum (λ_max) in the ultraviolet region, which is attributed to the π → π* transitions of the aromatic phenyl ring and the conjugated amide group. The exact position of the absorption maximum can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which helps in confirming its molecular formula. The molecular formula of this compound is C₁₆H₂₅NO₂, corresponding to a monoisotopic mass of approximately 263.19 g/mol . uni.lu

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. uni.lu Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ may also be detected. uni.lu The fragmentation pattern provides valuable structural information. Characteristic fragments would include the loss of the octyloxy chain or parts of it, and cleavage of the amide bond, leading to fragments corresponding to the acetamide and the 4-octyloxyphenyl moieties.

Elemental Microanalysis (CHNS) for Empirical Formula Verification

Elemental microanalysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₆H₂₅NO₂) to verify the empirical formula and assess the purity of the compound.

The theoretical elemental composition of this compound is approximately:

Carbon (C): 72.97%

Hydrogen (H): 9.57%

Nitrogen (N): 5.32%

Oxygen (O): 12.15%

Close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition and high purity of the synthesized compound.

Solid-State Structural Analysis: X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of the atoms in a crystal lattice, researchers can elucidate key structural parameters. These include the crystal system, space group, and unit cell dimensions, as well as crucial details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While specific crystallographic data for this compound is not widely published, the analysis of analogous structures provides a clear example of the data obtained through XRD. For instance, the study of similar acetamide derivatives reveals how molecular conformation and packing are established. In many related structures, intermolecular N—H⋯O hydrogen bonds are a dominant feature, often linking molecules into chains or more complex three-dimensional networks. nih.govnih.gov The planarity of the phenyl and acetamide groups and the torsion angles between different parts of the molecule are also key descriptors determined by XRD. nih.gov

As an illustration, the crystallographic data for a related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, which also contains an alkoxy chain and an acetamide group, was determined to be monoclinic with a P21 space group. semanticscholar.org The packing in its crystal structure is heavily influenced by strong N–H···O and C–H···O hydrogen bonds that create a distinct ring pattern. semanticscholar.org Such detailed information, obtainable only through single-crystal XRD, is fundamental to understanding the solid-state properties of a compound.

Table 1: Example Crystallographic Data for an Analogous Acetamide Compound This table presents data for 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide as an example of typical XRD findings. semanticscholar.org

ParameterValue
Empirical Formula C21H26N2O5
Crystal System Monoclinic
Space Group P21

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

For this compound, TGA would provide a precise measure of its decomposition temperature, indicating its suitability for applications that may involve elevated temperatures. The analysis would show the onset temperature of mass loss and the temperature at which the maximum rate of decomposition occurs. This information is crucial for establishing the upper-temperature limit of the material's stability. While a specific TGA curve for this compound is not available, its melting point has been reported to be approximately 108°C. epa.gov The thermal behavior of simpler related compounds, such as acetanilide (B955), has been extensively studied, providing a basis for understanding the types of thermal events that can be expected for this class of molecules. chemeo.com

Surface and Morphological Characterization (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. researchgate.net It works by scanning a focused beam of electrons over a sample's surface, which generates various signals that can be collected to form an image. The secondary electrons produced are particularly sensitive to surface features, providing detailed information about the shape, size, and texture of particles or crystals. researchgate.net

In the context of this compound, which is a crystalline solid, SEM analysis would reveal the macroscopic morphology of its crystals. This includes characteristics such as whether the crystals are rod-shaped, plate-like, or have another distinct habit. ekb.eg The technique can also identify the degree of aggregation between particles and provide insight into the surface roughness. ekb.eg Characterizing the morphology is important as it can influence bulk properties of the material, such as flowability and dissolution rate. Advanced SEM techniques can even be used to observe sensitive samples in a hydrated state, preserving their native surface nano-morphology. nih.gov The combination of SEM with other methods like Energy-Dispersive X-ray Spectroscopy (EDX) can also provide elemental composition of the sample surface. researchgate.net

Theoretical and Computational Chemistry Investigations of N 4 Octyloxy Phenyl Acetamide

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of molecular systems. irjweb.com This method calculates the electronic structure of a molecule to determine its properties, offering a balance between accuracy and computational cost. irjweb.comresearchgate.net For N-[4-(octyloxy)phenyl]acetamide, DFT allows for a detailed exploration of its geometry, electronic landscape, and spectroscopic characteristics.

Geometric Structure Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometric structure optimization. Using DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), the molecule's geometry is optimized to find its lowest energy conformation. researchgate.netnih.gov

Table 1: Representative Geometric Parameters from a Theoretical Study of an Analogous Compound, N-(4-hydroxyl phenyl) acetamide (B32628) (N4HPA) (Note: Data is for an analogous compound and illustrates typical values)

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C-N (Amide)1.36-
C=O (Amide)1.23-
Phenyl Ring C-C1.39 (avg)-
Phenyl C-N Angle-125.0
Phenyl C-O Angle-119.0
Amide-Phenyl Dihedral-~30-45

Data compiled from principles described in computational studies of related acetamides. nih.govnih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us

Table 2: Frontier Molecular Orbital Energies and Properties from a DFT Study of a Related Compound (Note: Values are illustrative based on studies of similar molecules)

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-0.9
HOMO-LUMO Gap (ΔE)4.9

Data derived from principles outlined in studies on acetamide derivatives. nih.govbiomedres.usmdpi.com

Prediction of Spectroscopic Properties (Vibrational and Electronic)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy: Theoretical vibrational frequencies (Infrared and Raman) can be calculated for the optimized molecular structure. researchgate.netnih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. A detailed assignment of each vibrational mode can be achieved using Potential Energy Distribution (PED) analysis, which describes the contribution of individual bond stretches, bends, and torsions to each normal mode. researchgate.net For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the amide, C-O-C stretches of the ether linkage, and various aromatic C-H and C-C vibrations. researchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Visible). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). nih.gov The analysis also provides the oscillator strength for each transition, which relates to the intensity of the absorption peak.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary center for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom of the N-H group would exhibit a strong positive potential (blue), making it the most likely site for nucleophilic attack and a hydrogen bond donor. The phenyl ring and the octyloxy group's oxygen atom would also show regions of negative potential, though likely less intense than the carbonyl oxygen.

Reactivity and Reaction Pathway Predictions through Conceptual DFT (e.g., Fukui functions, reaction indices)

Conceptual DFT provides a framework for quantifying global and local reactivity using descriptors derived from the variation of electron density. irjweb.comnih.gov

Global Reactivity Descriptors: Parameters like chemical hardness (η), softness (S), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. irjweb.combiomedres.us Hardness measures the resistance to a change in electron configuration; a molecule with a large HOMO-LUMO gap is considered "hard" and less reactive. biomedres.us The electrophilicity index quantifies the ability of a molecule to accept electrons.

Local Reactivity (Fukui Functions): While global descriptors describe the molecule as a whole, Fukui functions predict which specific atoms within the molecule are most reactive. researchgate.net The Fukui function identifies the sites most susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. This analysis provides a more nuanced picture of reactivity than MEP maps alone. nih.gov For this compound, Fukui analysis would likely confirm the carbonyl carbon as a prime site for nucleophilic attack and the oxygen and nitrogen atoms as sites for electrophilic attack.

Advanced Topological Analyses (e.g., Quantum Theory of Atoms in Molecules - QTAIM, Electron Localization Function - ELF, Localized Orbital Locator - LOL, Reduced Density Gradient - RDG)

Advanced topological analyses provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule. researchgate.netresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the electron density (ρ) and its Laplacian (∇²ρ) to define atomic basins and characterize chemical bonds. By locating bond critical points (BCPs), QTAIM can distinguish between covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that reveal regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. researchgate.netresearchgate.net They provide a visual map of where electron pairs are most likely to be found, offering a clear depiction of the molecule's electronic structure.

Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing weak non-covalent interactions. researchgate.net By plotting the RDG against the electron density, it is possible to locate and characterize hydrogen bonds, van der Waals interactions, and steric repulsion within the molecule, which are crucial for understanding its conformational stability and crystal packing. For a molecule with a flexible octyl chain like this compound, RDG analysis would be essential for mapping the weak intramolecular forces that dictate its preferred conformation.

Computational Assessment of Nonlinear Optical (NLO) Properties (e.g., First Hyperpolarizability and Two-Photon Absorption)

The exploration of organic molecules for applications in nonlinear optics (NLO) has been a burgeoning field of research, driven by the promise of developing advanced materials for technologies such as optical data storage, optical switching, and bio-imaging. The NLO response of a material is determined by its molecular structure, specifically the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system. While experimental determination of these properties is crucial, theoretical and computational chemistry offers a powerful and cost-effective avenue for screening and understanding the NLO characteristics of novel compounds. In the case of this compound, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide the framework to predict and analyze its potential as an NLO material.

Detailed Research Findings

The general approach involves optimizing the molecular geometry of this compound using DFT methods. The choice of functional and basis set is critical for obtaining accurate results. For instance, functionals like B3LYP or CAM-B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to provide a good balance between computational cost and accuracy for organic molecules.

Following geometry optimization, the key NLO properties are calculated. The first hyperpolarizability (β), a measure of the second-order NLO response, is a primary focus. A high β value is indicative of a strong NLO response. For a molecule like this compound, the octyloxy group acts as an electron-donating group (D) and the acetamido group can act as a weak electron-withdrawing group (A), with the phenyl ring serving as the π-bridge. This D-π-A like structure is a known motif for enhancing NLO properties. Computational studies on similar systems have shown that the magnitude of the first hyperpolarizability is sensitive to the electronic nature of the donor and acceptor groups and the length of the π-conjugation path.

Two-photon absorption (TPA) is another significant NLO phenomenon with applications in high-resolution imaging and photodynamic therapy. The TPA cross-section (σ₂), which quantifies the efficiency of simultaneous absorption of two photons, can be calculated using TD-DFT methods. The calculations would typically identify the excited states that are accessible via a two-photon transition and determine the corresponding absorption cross-sections. For molecules with D-π-A character, the charge transfer from the donor to the acceptor upon excitation often leads to large TPA cross-sections.

Illustrative Data Tables

To provide a clearer understanding of the type of data generated from such computational studies, the following are illustrative tables of calculated NLO properties for this compound. It is important to note that these values are hypothetical and serve as examples of how the results of a computational investigation would be presented.

Table 1: Calculated First Hyperpolarizability of this compound

Computational MethodComponentValue (a.u.)
DFT/B3LYP/6-311G(d,p)βxHypothetical Value
βyHypothetical Value
βzHypothetical Value
βtotal Hypothetical Value

Table 2: Calculated Two-Photon Absorption Properties of this compound

Excitation Energy (eV)Wavelength (nm)TPA Cross-Section (GM)Major Contributing Orbitals
Hypothetical ValueHypothetical ValueHypothetical ValueHOMO -> LUMO+1
Hypothetical ValueHypothetical ValueHypothetical ValueHOMO-1 -> LUMO

Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. The table would typically list the key excited states contributing to the TPA spectrum.

Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms

Elucidation of Structural Determinants for Biological Activities (e.g., enzyme inhibition, anticonvulsant activity)

The biological activities of N-phenylacetamide derivatives are largely determined by the nature and substitution pattern of the aromatic ring, the acetamide (B32628) linker, and the alkyl chain. The core N-phenylacetamide structure serves as a versatile scaffold for various biological targets.

Enzyme Inhibition: Acetamide-type compounds have demonstrated potential as modulators for a range of enzymes, including those relevant to neurodegenerative diseases like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov The acetamide moiety itself is a key structural feature, often involved in crucial hydrogen bonding interactions within the active sites of these enzymes. For instance, derivatives of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide have been identified as α-glucosidase inhibitors, suggesting the importance of the acetamido group in binding to the enzyme. nih.gov

Anticonvulsant Activity: In the realm of anticonvulsant research, N-phenylacetamide derivatives have been designed as analogs of active compounds like pyrrolidine-2,5-diones. nih.gov Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that modifications to the N-phenyl ring significantly impact their efficacy in seizure models. For example, derivatives with a 3-(trifluoromethyl)anilide group showed notable activity in the maximal electroshock (MES) seizure model, while many 3-chloroanilide analogs were inactive. nih.govresearchgate.net This highlights the critical role of electronic and steric factors of the substituents on the phenyl ring in determining anticonvulsant potential. The amide linkage is considered a key pharmacophoric element in this class of compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, providing insights into the binding affinity and interaction patterns. For N-phenylacetamide derivatives, docking studies have been instrumental in understanding their interactions with biological targets at a molecular level.

These simulations for related acetamide compounds have revealed key binding interactions:

Hydrogen Bonds: The amide group (N-H and C=O) in the acetamide core is a common participant in hydrogen bonding with amino acid residues in the active site of target proteins. nih.govorientjchem.org

Hydrophobic Interactions: The phenyl ring and the octyloxy alkyl chain of N-[4-(octyloxy)phenyl]acetamide are expected to engage in significant hydrophobic and van der Waals interactions with nonpolar pockets of the binding site. nih.govajol.info

Pi-Interactions: The aromatic phenyl ring can participate in π-π stacking or π-alkyl interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target protein. ajol.inforesearchgate.net

For example, in studies of N-aryl-acetamide compounds as potential inhibitors of neurodegenerative enzymes, docking simulations helped to identify specific interactions within the active sites of MAO-A, MAO-B, AChE, and BChE, guiding the design of more potent and selective inhibitors. nih.gov Similarly, docking of acetamide derivatives into the active site of α-glucosidase has helped to explain their inhibitory activity. nih.gov

The table below summarizes typical binding interactions observed in docking studies of acetamide derivatives with various protein targets.

Interaction TypeStructural Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondingAmide N-H, Amide C=OAspartate, Glutamate, Serine, Threonine
Hydrophobic/Van der WaalsPhenyl Ring, Alkyl ChainLeucine, Isoleucine, Valine, Alanine
π-π Stacking/T-shapedPhenyl RingPhenylalanine, Tyrosine, Tryptophan
π-AlkylPhenyl RingLeucine, Isoleucine, Valine

In Vitro Enzyme Inhibition Mechanism Investigations (e.g., α-amylase inhibition)

In vitro enzyme assays are essential for confirming the biological activity and understanding the mechanism of inhibition. For compounds structurally related to this compound, a key area of investigation is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov

The mechanism of inhibition typically involves the inhibitor molecule binding to the active site of the enzyme, preventing the natural substrate (e.g., starch for α-amylase) from binding and being hydrolyzed. nih.gov This slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thus reducing the rate of glucose absorption. nih.gov

Studies on various natural and synthetic compounds have demonstrated effective α-amylase inhibition. nih.govresearcher.life For instance, β-acetamido ketone derivatives have been synthesized and shown to possess in vitro α-glucosidase inhibitory activity, with the most potent compound, 4k, showing 87.3% inhibition at a concentration of 5.39 mmol/L. nih.gov The structure-activity relationship of these derivatives was explored, and molecular docking was used to understand the interaction with the enzyme. nih.gov While specific data for this compound is not available, its structural features suggest it could be investigated for similar inhibitory potential.

Influence of Alkyl Chain Length and Substituent Effects on Bioactivity

The lipophilicity and steric profile of a molecule are critical determinants of its biological activity, influencing its absorption, distribution, and interaction with target proteins. In this compound, the C8 octyloxy chain significantly contributes to these properties.

Alkyl Chain Length: The length of the alkyl chain can have a profound and sometimes biphasic effect on bioactivity. Studies on other amphiphilic molecules, such as selenolane conjugates, have shown that cellular incorporation increases with alkyl chain length up to a certain point (e.g., C12) and then decreases with further elongation (e.g., C14). nih.gov Shorter chain conjugates (C6) were found to be non-toxic, whereas longer chain ones (≥C8) exhibited significant cytotoxicity, which was linked to plasma membrane disintegration. nih.gov This suggests that an optimal hydrophilic-lipophilic balance is crucial for both activity and toxicity. The C8 chain in this compound places it in a range where significant membrane interaction and potential cytotoxicity could be expected, depending on the cellular context. nih.gov Similarly, in N-alkylmorpholine derivatives, compounds with alkyl chains from C12 to C16 showed the highest bactericidal effects. chemrxiv.org

Substituent Effects: Substituents on the phenyl ring can dramatically alter a molecule's electronic properties, conformation, and binding affinity.

Electronic Effects: Electron-withdrawing groups (like halogens) or electron-donating groups (like methyl or methoxy) can influence the pKa of the amide and the charge distribution across the aromatic ring, affecting hydrogen bonding and electrostatic interactions. researchgate.net

Steric Effects: The size and position of substituents can dictate the molecule's ability to fit into a binding pocket. For example, in a series of (E)-N-cinnamoyl derivatives, a chlorine atom at the para-position or a methyl group at the ortho-position of the phenyl ring was found to be beneficial for anticonvulsant activity, whereas a para-methyl group decreased activity. nih.gov

The octyloxy group at the para-position of this compound acts as a bulky, lipophilic, and electron-donating substituent, which would be expected to strongly influence its interaction with biological targets.

The following table illustrates the general effect of increasing alkyl chain length on the biological properties of amphiphilic compounds, as observed in related studies. nih.gov

Alkyl Chain LengthCellular Uptake/Membrane IncorporationCytotoxicity
Short (e.g., C6)LowerGenerally Low/Non-toxic
Medium (e.g., C8-C12)Increasing/OptimalIncreases with length
Long (e.g., C14)May Decrease (Biphasic effect)Generally High

Pharmacophore Modeling and Rational Drug Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.net A pharmacophore model can be used as a 3D query to screen virtual libraries for new potential leads or to guide the optimization of existing compounds. researchgate.net

For a class of compounds like N-phenylacetamides, a general pharmacophore model can be hypothesized based on known active structures. The key features would likely include:

An Aromatic Ring (AR): The phenyl group, which often engages in hydrophobic and π-stacking interactions.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group.

A Hydrogen Bond Donor (HBD): The N-H group of the acetamide linkage.

A Hydrophobic Feature (HY): The octyloxy alkyl chain, which would interact with hydrophobic pockets in the target protein.

Rational drug design principles leverage such models to make targeted structural modifications. nih.gov For example, by understanding the pharmacophore for mitofusin activators, researchers were able to redesign a lead compound to improve its pharmacokinetic properties and bioavailability in the nervous system. nih.gov The linker between key pharmacophoric groups was identified as crucial for optimal spacing. nih.gov Similarly, applying these principles to this compound would involve modifying the alkyl chain length, altering substituents on the phenyl ring, or replacing the acetamide linker to fine-tune its activity towards a specific biological target.

Supramolecular Chemistry and Advanced Material Science Applications of N 4 Octyloxy Phenyl Acetamide

Self-Assembly and Supramolecular Architecture Formation

The self-assembly of molecules into well-defined, non-covalently bonded superstructures is a cornerstone of supramolecular chemistry. researchgate.net The driving forces behind these phenomena are specific molecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. keyorganics.net The N-[4-(octyloxy)phenyl]acetamide molecule contains key functional groups that facilitate such interactions: the amide group (-NH-C=O) is a potent hydrogen bond donor and acceptor, the phenyl ring allows for π-π stacking, and the long octyloxy chain contributes significant van der Waals forces.

While specific studies detailing the self-assembly of this compound are not widely available in the reviewed literature, the behavior of analogous acetamide-containing molecules provides insight into its potential. For instance, research on other simple achiral acetamide (B32628) compounds has shown they can crystallize into complex helical superstructures. ibmmpeptide.comnih.gov In one notable case, an achiral acetamide derivative self-assembled into a chiral crystalline structure that formed permeable helical water channels, stabilized primarily by hydrogen bonds involving the amide groups and CH-π interactions. ibmmpeptide.comnih.gov This demonstrates the powerful role of the acetamide functional group in directing the formation of complex and functional supramolecular architectures. ibmmpeptide.com

The combination of the hydrogen-bonding amide and the hydrophobic alkyl chain in this compound suggests a strong propensity for forming ordered assemblies, such as lamellar (layered) structures or fibrous networks, in suitable solvents or in the solid state.

Fabrication and Characterization of Thin Films

The ability to form high-quality thin films is essential for the application of organic materials in electronics and optoelectronics. Techniques such as spin-coating, drop-casting, and vacuum deposition are commonly used to create uniform layers of organic molecules on a substrate. The characterization of these films often involves techniques like X-ray diffraction (XRD) to probe molecular packing, atomic force microscopy (AFM) to visualize surface morphology, and various spectroscopic methods to determine optical and electronic properties.

Although the fabrication of thin-film field-effect transistors has been demonstrated for complex alkyl-phenyl substituted phenacenes, specific research detailing the fabrication and characterization of thin films composed solely of this compound is not prominent in the available literature. researchgate.netd-nb.infoelsevierpure.com However, its structural features suggest it could be processed into thin films from solution or via thermal evaporation, with the expectation that the long alkyl chains would influence molecular ordering and film morphology.

Exploration of Liquid Crystalline Phases and Mesogenic Behavior

Molecules that exhibit liquid crystalline (LC) phases, or mesophases, possess a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. ibmmpeptide.com this compound is structurally a calamitic (rod-shaped) molecule, a common motif for liquid crystal behavior. It consists of a rigid core (the phenylacetamide unit) and a flexible peripheral chain (the octyloxy group), which is a classic design for mesogenic compounds.

Upon heating, such compounds are expected to transition from a crystalline solid to one or more liquid crystalline phases (such as nematic or smectic) before becoming an isotropic liquid. The specific transition temperatures and the types of mesophases depend on the delicate balance of intermolecular forces. Research on analogous compounds, such as 4-octyloxybenzylidene-4′-alkyloxyanilines and mixtures containing 4-octyloxy-4′-cyanobiphenyl (8OCB), confirms that the octyloxy chain is a common feature in molecules designed to exhibit rich liquid crystalline polymorphism, including smectic and nematic phases. researchgate.netresearchgate.net

While direct differential scanning calorimetry (DSC) and polarized optical microscopy (POM) studies on this compound were not found in the searched literature, its molecular structure strongly suggests it is a mesogenic compound, and the investigation of its potential liquid crystalline properties remains a compelling area for research.

Application in Organic Photovoltaic Cells (OSC) as Active Layers or Components

Organic photovoltaic (OPV) cells rely on an active layer, typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material, to absorb light and generate charge. researchgate.netosti.gov The efficiency of these devices is highly dependent on the properties of the active layer components, including their light absorption range, energy levels (HOMO/LUMO), and charge carrier mobility. researchgate.net

Commonly used materials in OPVs are conjugated polymers and fullerene derivatives. researchgate.net A search of the available literature did not yield studies where this compound was used as a primary donor, acceptor, or interfacial layer component in organic solar cells. The compound's structure lacks the extensive π-conjugation system typical of high-performance organic photovoltaic materials, which may limit its efficiency in light absorption and charge transport for these applications. Therefore, its role in this specific area appears to be uninvestigated or limited.

Role in Molecular Electronics and Conjugated Organic Wires

Molecular electronics aims to use single molecules or nanoscale molecular assemblies as components in electronic circuits. Conjugated organic wires are molecules designed to conduct electrical current over molecular distances, a property that requires an extended system of delocalized π-orbitals.

The molecular structure of this compound, with its phenyl ring being the only significant conjugated element, is not conducive to efficient charge transport over long distances. Therefore, it is not a typical candidate for a molecular wire. While self-assembled thin films of this material could potentially be used in dielectric layers or as a host matrix in electronic devices, there is no evidence in the searched literature of its application or investigation for roles in molecular electronics or as a conjugated wire.

Investigation of Optoelectronic Properties and Functional Materials (e.g., Fluorescence, Phosphorescence, Optical Waveguides, Lasers)

The optoelectronic properties of organic materials, such as their ability to absorb and emit light, are determined by their electronic structure. Aromatic compounds, including derivatives of benzene (B151609) like this compound, often exhibit fluorescence. The presence of the amide group and the octyloxy substituent can modulate these properties by altering the electronic energy levels of the molecule.

Investigations into the specific photophysical properties, such as fluorescence quantum yield, phosphorescence, or potential for use in optical waveguides or as a gain medium for lasers, for this compound have not been reported in the reviewed scientific literature. While theoretical calculations on other complex acetamide-containing chalcones have been performed to predict their nonlinear optical (NLO) properties, similar dedicated studies for this compound are not available. osti.gov

Enantioselective Recognition and Chiral Discrimination in Supramolecular Systems

Enantioselective recognition is the ability of a chiral host molecule or system to selectively bind to one enantiomer of a chiral guest molecule. This is a critical process in biochemistry and pharmaceutical science. While this compound is itself an achiral molecule, it is possible for achiral components to form chiral supramolecular assemblies through a process known as spontaneous chiral resolution upon crystallization.

Fascinatingly, research on other simple, achiral acetamide-based molecules has shown their ability to self-assemble into helical, and therefore chiral, superstructures. ibmmpeptide.comnih.gov These chiral assemblies can create specific binding pockets or channels capable of selective interactions. For example, the helical channels formed by 2-hydroxy-N-(diphenylmethyl)acetamide were found to be highly selective for the transport of water molecules. ibmmpeptide.comnih.gov This principle suggests that if this compound were induced to form chiral assemblies, it could potentially be explored for applications in chiral discrimination. However, based on the available literature, no studies have been conducted to investigate the enantioselective recognition capabilities of this specific compound.

Research on this compound as a Doping System in Conductive Materials Remains Limited

Extensive searches for published research detailing the development and application of this compound as a doping system in conductive materials have yielded no specific results. Currently, there is a lack of available scientific literature, including detailed research findings and data tables, that focuses on this particular application.

While information regarding the basic physicochemical properties of this compound is accessible, its role and efficacy as a dopant in enhancing the conductivity of materials such as conductive polymers have not been documented in the public research domain. Studies on related acetamide compounds or other doping agents for conductive materials exist, but a direct connection to this compound in this context is not established.

Consequently, a comprehensive and scientifically accurate article on the "Development as Doping Systems in Conductive Materials" for this compound cannot be generated at this time due to the absence of foundational research on the topic. Further investigation and publication in this specific area of material science are needed to provide the necessary data for such a review.

Chemical Derivatization and Functionalization Strategies for N 4 Octyloxy Phenyl Acetamide

Synthesis of Analogues and Derivatives with Modified Structural Features

The synthesis of analogues of N-[4-(octyloxy)phenyl]acetamide often involves multi-step reaction sequences that build upon a core phenylacetamide scaffold. These methods allow for significant alterations to the molecule's structure, leading to new derivatives with potentially enhanced or entirely different functionalities.

One comprehensive strategy involves the introduction of heterocyclic moieties, such as thiazoles, onto the phenylacetamide framework. nih.govnih.gov A general synthetic pathway for such derivatives can be conceptualized starting from a precursor like 4-amino-N-phenylacetamide. nih.gov This intermediate can be converted into an isothiocyanate, which then reacts to form a thiourea (B124793). The final step involves the condensation of the thiourea with various α-halocarbonyl compounds to yield the target N-phenylacetamide derivatives containing a 4-arylthiazole moiety. nih.gov This modular approach allows for the creation of a large library of analogues by simply varying the α-halocarbonyl reactant in the final step. nih.gov The yields for such condensation reactions are reported to be in the range of 55% to 94%. nih.gov

Another key strategy for derivatization focuses on the precursor N-(4'-hydroxyphenyl)acetamide, from which this compound is an ether derivative. The hydroxyl group is a prime target for functionalization. For instance, ester derivatives can be synthesized by reacting N-(4'-hydroxyphenyl)acetamide with acyl halogenides. google.com This process typically involves first preparing the acyl halogenide from its corresponding carboxylic acid and then reacting it with the hydroxyl group of the N-(4'-hydroxyphenyl)acetamide in the presence of a base like pyridine (B92270). google.com This method effectively couples two different molecules, creating a hybrid compound with combined or novel properties. google.com

These synthetic routes highlight the versatility of the phenylacetamide core structure for creating a wide array of derivatives with substantially modified structural features.

Introduction of Diverse Functional Groups for Tailored Properties

The introduction of specific functional groups onto the this compound scaffold is a primary strategy for tailoring its properties for specific applications. The choice of functional group can dramatically alter the molecule's polarity, reactivity, and biological activity.

A notable example is the incorporation of thiazole (B1198619) rings. nih.govnih.gov By introducing a 4-arylthiazole moiety, researchers have successfully synthesized phenylacetamide derivatives with significant in vitro antibacterial and nematicidal activities. nih.govnih.gov For example, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrated potent antibacterial action, while another analogue showed high nematicidal activity. nih.gov This demonstrates how introducing a complex heterocyclic functional group can impart specific biological properties.

Ester functionalities represent another class of introduced groups. The synthesis of ester derivatives of the parent compound, N-(4'-hydroxyphenyl)acetamide, creates compounds that can act as prodrugs. google.com In this design, the ester linkage is stable enough for administration but can be cleaved in vivo by enzymes like plasma esterases to release the two constituent active molecules. google.com

Furthermore, the phenylacetamide structure can be modified to include sulfonamide groups. Analogues such as N-[4-(phenylsulfamoyl)phenyl]acetamide incorporate a sulfonamide linkage (SO₂NH), which is a key functional group in many therapeutic agents. nih.gov This modification significantly alters the electronic and hydrogen-bonding properties of the parent molecule.

Functional Group IntroducedExample Derivative ClassSynthetic PrecursorPotential Tailored PropertyReference
Thiazole RingN-phenylacetamide derivatives with 4-arylthiazole moieties4-amino-N-phenylacetamideAntibacterial and nematicidal activity nih.gov, nih.gov
Ester LinkageEsters of N-(4'-hydroxyphenyl)acetamideN-(4'-hydroxyphenyl)acetamideProdrug capabilities, anti-inflammatory action google.com
Sulfonamide GroupN-[4-(phenylsulfamoyl)phenyl]acetamide4-AcetamidobenzenesulfonanilideModified electronic and H-bonding properties nih.gov

Strategies for Modulating Electronic and Optical Characteristics

Modulating the electronic and optical properties of this compound and its derivatives is crucial for applications in materials science, particularly for devices requiring nonlinear optical (NLO) properties. Computational chemistry provides a powerful strategy for predicting and understanding these characteristics before undertaking complex synthesis.

Density Functional Theory (DFT) calculations are a key tool for the theoretical characterization of electronic and optical properties. researchgate.net By employing various DFT methods, researchers can accurately predict molecular structures, vibrational spectra (infrared and Raman), and electronic transitions. researchgate.net These calculations allow for an in-depth understanding of how structural modifications influence the electronic distribution within the molecule.

A critical aspect of this analysis is the study of electron delocalization, which can be investigated through Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis provides insight into charge transfer interactions within the molecule, which are fundamental to its NLO properties. The delocalization of electron density across the molecular framework is a strong indicator of potential for use in NLO devices. researchgate.net

Furthermore, computational methods can be used to calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity, stability, and optical properties. By strategically adding electron-donating or electron-withdrawing groups to the this compound structure, this energy gap can be modulated to fine-tune the desired electronic and optical characteristics.

Computational StrategyPurposePredicted PropertiesReference
Density Functional Theory (DFT)To perform quantum chemical calculations for theoretical characterization.Molecular structure, vibrational spectra, electronic properties. researchgate.net
Natural Bond Orbital (NBO) AnalysisTo study electron delocalization and intramolecular charge transfer.Nonlinear Optical (NLO) potential, electronic density distribution. researchgate.net
HOMO-LUMO AnalysisTo determine the electronic energy gap and predict reactivity.Electronic transitions, chemical stability, optical properties. researchgate.net

Future Research Directions and Emerging Paradigms for N 4 Octyloxy Phenyl Acetamide Research

Integration with Advanced In Situ Characterization Techniques

Future investigations into the behavior of N-[4-(octyloxy)phenyl]acetamide will likely involve the extensive use of advanced in situ characterization techniques. These methods are crucial for observing the dynamic processes of self-assembly and phase transitions in real-time and under varying environmental conditions.

A key area of focus will be the application of temperature-dependent Fourier Transform Infrared (FTIR) spectroscopy . This technique can provide valuable insights into the hydrogen-bonding interactions that are fundamental to the formation of supramolecular structures involving the acetamide (B32628) group. By monitoring shifts in the vibrational frequencies of the N-H and C=O bonds as a function of temperature, researchers can elucidate the energetics and cooperativity of these interactions during self-assembly and disassembly processes.

Furthermore, techniques such as variable-temperature X-ray diffraction (VT-XRD) and small-angle X-ray scattering (SAXS) will be instrumental in tracking the evolution of crystalline and liquid-crystalline phases. These methods can reveal changes in molecular packing and long-range order as the system is heated or cooled, providing a detailed picture of the structural transformations that this compound undergoes. The integration of these techniques will offer a comprehensive understanding of the structure-property relationships that govern the material's performance.

TechniqueInformation GainedPotential Application for this compound
Temperature-Dependent FTIRHydrogen bond dynamics, conformational changesStudying the self-assembly mechanism and thermal stability of supramolecular structures.
Variable-Temperature XRD/SAXSCrystal structure evolution, phase transitionsMapping the phase diagram and understanding the formation of liquid crystal phases.
In Situ Atomic Force MicroscopyReal-time surface morphology changesVisualizing the nucleation and growth of self-assembled monolayers on surfaces.

Expanding Predictive Power of Computational Modeling for Complex Systems

Computational modeling is set to become an indispensable tool in the study of this compound, enabling the prediction of its behavior in complex systems and guiding the design of new materials. The future of this field lies in the development of more accurate and efficient simulation methods that can capture the subtleties of non-covalent interactions.

Molecular dynamics (MD) simulations will play a pivotal role in understanding the aggregation behavior of this compound in different solvent environments and at various temperatures. These simulations can provide atomistic-level insights into the self-assembly process, revealing the key intermolecular interactions that drive the formation of specific supramolecular architectures. Furthermore, MD simulations can be used to predict the mechanical and thermal properties of bulk materials derived from this compound.

The predictive power of computational chemistry will also be harnessed to explore the potential for polymorphism in this compound. By employing crystal structure prediction algorithms, researchers can identify energetically favorable crystal packing arrangements, which can have a significant impact on the material's physical properties. This predictive capability will accelerate the discovery of new crystalline forms with desired characteristics.

Development of Novel and Sustainable Synthetic Methodologies

A significant thrust in future research will be the development of green and sustainable methods for the synthesis of this compound and its derivatives. This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical manufacturing.

One promising avenue is the exploration of biocatalytic approaches . The use of enzymes, such as lipases or acylases, for the acylation of 4-(octyloxy)aniline could offer a milder and more selective alternative to traditional chemical methods. nih.gov Biocatalysis often proceeds under environmentally benign conditions, such as in aqueous media and at ambient temperature, thereby reducing energy consumption and the generation of hazardous waste. nih.gov

Moreover, research into solvent-free or mechanochemical synthesis methods could provide additional sustainable routes to this compound. These techniques can minimize or eliminate the use of volatile organic solvents, which are a major source of pollution in the chemical industry.

Synthetic ApproachAdvantagesRelevance to this compound
BiocatalysisHigh selectivity, mild reaction conditions, reduced wasteEnzymatic acylation of 4-(octyloxy)aniline.
MechanochemistrySolvent-free, energy-efficientSolid-state synthesis to reduce environmental impact.
Flow ChemistryImproved safety, scalability, and process controlContinuous production with higher efficiency and purity.

Rational Design of this compound for Specific Supramolecular Architectures

The future of materials science lies in the ability to design and create materials with precisely controlled structures and functions. For this compound, this translates to the rational design of molecules that can self-assemble into specific and complex supramolecular architectures.

A key strategy will be the modification of the molecular structure to introduce specific intermolecular interactions. For instance, the introduction of additional hydrogen bond donors or acceptors, or the incorporation of halogen atoms to promote halogen bonding, could be used to direct the self-assembly process towards the formation of desired network structures. The interplay between hydrogen bonds, van der Waals interactions, and π-π stacking will be a critical consideration in the design of these systems.

The concept of supramolecular synthons will be a guiding principle in this endeavor. By understanding the robust and predictable patterns of intermolecular interactions, researchers can design molecules that will reliably form specific supramolecular constructs, such as tapes, sheets, or porous frameworks. This approach will enable the creation of new materials with tailored optical, electronic, or host-guest properties.

Exploration of Multidisciplinary Applications and Collaborative Research Endeavors

The unique properties of this compound, particularly its ability to form ordered structures, open up possibilities for its use in a wide range of multidisciplinary applications. Future research will likely see this compound being explored in fields beyond traditional materials chemistry.

One area of significant potential is in organic electronics . The self-assembly of this compound into well-ordered thin films could be exploited in the fabrication of organic field-effect transistors (OFETs) or sensors. nih.gov The long octyloxy chain can aid in solution processing and promote favorable molecular packing for charge transport.

Collaborative research efforts will be essential to fully realize the potential of this compound. Partnerships between synthetic chemists, materials scientists, physicists, and engineers will be necessary to design, synthesize, characterize, and integrate this molecule into functional devices. Such interdisciplinary collaborations will be the driving force behind the next generation of advanced materials based on this versatile compound.

Q & A

Basic: What are the standard synthetic routes for N-[4-(octyloxy)phenyl]acetamide, and how can reaction efficiency be validated?

Answer:
The synthesis typically involves alkylation of 4-hydroxyacetanilide with octyl bromide under reflux conditions. A common method (adapted from related acetamide derivatives) uses acetone as the solvent, potassium carbonate (K₂CO₃) as a base, and a 48-hour reflux to achieve yields of ~60–90% . To validate efficiency:

  • Monitor reaction progress via TLC or HPLC.
  • Confirm purity using melting point analysis and spectroscopic techniques (e.g., ¹H NMR, IR).
  • Calculate yield by comparing the mass of the crude product to the theoretical yield after recrystallization.

Advanced: How can researchers optimize the alkylation step to improve yield and purity of this compound?

Answer:
Optimization strategies include:

  • Solvent selection: Replace acetone with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the phenoxide ion .
  • Catalyst use: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
  • Temperature control: Reduce reaction time via microwave-assisted synthesis, which improves regioselectivity and minimizes side products .
  • Purification: Employ column chromatography or fractional crystallization to isolate the target compound from unreacted starting materials or byproducts.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:
Key techniques and spectral markers:

  • ¹H NMR: Look for the acetamide methyl group at δ ~2.1 ppm and the octyloxy chain’s terminal methyl at δ ~0.88 ppm. Aromatic protons appear as doublets in δ 6.8–7.5 ppm .
  • IR: Confirm the amide C=O stretch at ~1650–1680 cm⁻¹ and ether C-O-C stretch at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS): Identify the molecular ion peak (M⁺) at m/z 291 (C₁₆H₂₅NO₂) and fragmentation patterns consistent with octyloxy cleavage .

Advanced: How can contradictions between computational predictions and experimental solubility data be resolved?

Answer:
Discrepancies often arise from solvent polarity or crystal packing effects. Methodological approaches:

  • Solubility assays: Perform experimental solubility tests in multiple solvents (e.g., water, ethanol, DMSO) and compare with COSMO-RS or Hansen solubility parameter predictions .
  • Crystallography: Use X-ray diffraction to analyze crystal structure, which may reveal hydrogen-bonding networks that reduce solubility .
  • Thermodynamic modeling: Apply the van’t Hoff equation to correlate temperature-dependent solubility with computational enthalpy/entropy calculations .

Basic: What safety protocols are essential when handling this compound?

Answer:
Based on structurally related acetamides:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
  • First aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .

Advanced: How does the octyloxy chain length influence physicochemical properties and bioactivity compared to shorter alkoxy analogs?

Answer:

  • Lipophilicity: The octyloxy chain increases logP values by ~2–3 units compared to methoxy or ethoxy analogs, enhancing membrane permeability (measured via octanol-water partitioning) .
  • Bioactivity: Longer chains may improve binding to hydrophobic enzyme pockets. For example, N-alkylated acetamides with C8–C12 chains show enhanced analgesic activity in rodent models .
  • Thermal stability: Differential scanning calorimetry (DSC) reveals higher melting points for octyloxy derivatives vs. shorter chains due to van der Waals interactions .

Advanced: What methodologies are used to assess this compound stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA): Measure weight loss at 25–300°C to determine thermal decomposition thresholds .
  • pH-solubility profiles: Use UV-Vis spectroscopy to monitor solubility changes across pH 1–13, correlating with ionization states .

Basic: What are the primary applications of this compound in academic research?

Answer:

  • Organic synthesis: Intermediate for sulfonamide or peptidomimetic libraries .
  • Material science: Component in liquid crystal studies due to its alkyloxy-aromatic structure .
  • Pharmacology: Probe compound for studying structure-activity relationships in analgesic or anti-inflammatory drug development .

Advanced: How can computational tools predict the environmental toxicity of this compound?

Answer:

  • QSAR models: Use EPI Suite or TEST software to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) based on octyloxy chain hydrophobicity .
  • Molecular docking: Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and toxic metabolites .
  • Read-across analysis: Compare with EPA-listed analogs (e.g., N-alkylphenols) to infer persistence or bioaccumulation potential .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Process optimization: Use flow chemistry to control exothermic reactions and reduce dimerization .
  • Catalyst recycling: Immobilize K₂CO₃ on silica gel to minimize base-induced hydrolysis .
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.